N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC20399610
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H25N | 
|---|---|
| Molecular Weight | 183.33 g/mol | 
| IUPAC Name | N-butan-2-yl-3,3-dimethylcyclohexan-1-amine | 
| Standard InChI | InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3 | 
| Standard InChI Key | FJJKMFHZCGXVDX-UHFFFAOYSA-N | 
| Canonical SMILES | CCC(C)NC1CCCC(C1)(C)C | 
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine comprises a cyclohexane backbone with three distinct substituents:
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A secondary amine group at the 1-position.
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A butan-2-yl (sec-butyl) group attached to the nitrogen atom.
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Two methyl groups at the 3-position, creating a geminal dimethyl configuration.
 
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine can be approached via:
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Reductive amination: Reacting 3,3-dimethylcyclohexanone with butan-2-amine in the presence of a reducing agent (e.g., NaBH3CN).
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N-Alkylation: Treating 3,3-dimethylcyclohexanamine with 2-bromobutane under basic conditions .
 
Reaction Conditions and Challenges
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Temperature: Optimal yields are achieved between 60–80°C, as higher temperatures promote elimination side reactions.
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Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive amination.
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Solvent Effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity .
 
Equation 1: Reductive Amination Pathway
Physicochemical Properties and Stability
Basicity and Solubility
The compound’s pKa is estimated at ~10.2, typical for secondary amines. Its solubility profile includes:
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High solubility in organic solvents (logP ≈ 3.1).
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Limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.
 
Thermal and Oxidative Stability
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Decomposition temperature: ~210°C (DSC data extrapolated from ).
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Susceptible to oxidation at the amine group, requiring storage under inert atmospheres .
 
Industrial and Research Applications
Asymmetric Synthesis
The chiral centers at C1 (amine) and C2 (butan-2-yl) make this compound valuable for:
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Catalyst development: Chiral ligands in transition-metal catalysis.
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Pharmaceutical intermediates: Precursor to bioactive molecules requiring stereochemical control.
 
Material Science Applications
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Surfactants: Amphiphilic structure aids micelle formation (CMC ≈ 0.1 mM extrapolated from).
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Polymer modifiers: Enhances thermal stability in epoxy resins .
 
Future Research Directions
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Crystallographic Studies: X-ray diffraction to resolve stereochemical ambiguities.
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In Vivo Toxicology: Acute toxicity profiling in rodent models.
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Process Optimization: Continuous-flow synthesis to improve scalability.
 
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